REACTION_CXSMILES
|
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.C1([C:19]2=[CH:20][C:21]([O:23][C:24]2=[O:25])=[O:22])C2C(=CC=CC=2)C=C1>CCCCCC>[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[C:21]1(=[O:22])[O:23][C:24](=[O:25])[CH:19]=[CH:20]1
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
C1C=CC2=CC=CC=C12
|
Name
|
azoisobutyronitrile
|
Quantity
|
410 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
indenemaleic anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=CC2=CC=CC=C12)/C/1=C/C(=O)OC1=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating with an external heater
|
Type
|
ADDITION
|
Details
|
was charged into the overhead
|
Type
|
WAIT
|
Details
|
After completion of the dripping, the reaction solution was left
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 h until the reaction
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
was thereafter returned to room temperature
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
The precipitate was separated by filtration under suction
|
Type
|
CUSTOM
|
Details
|
vacuum-dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1C=CC2=CC=CC=C12
|
Name
|
|
Type
|
product
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |